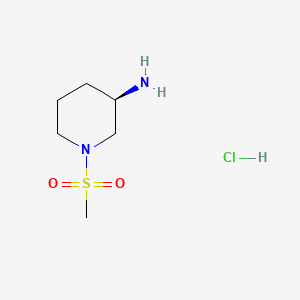

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

Description

(3R)-1-Methanesulfonylpiperidin-3-amine hydrochloride is a chiral piperidine derivative with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.72 g/mol . The compound features a piperidine ring substituted at the 3-position with an amine group and at the 1-position with a methanesulfonyl (mesyl) group. The stereochemistry at the 3-position is specified as the R-enantiomer, which may influence its biological activity and synthetic applications.

Properties

Molecular Formula |

C6H15ClN2O2S |

|---|---|

Molecular Weight |

214.71 g/mol |

IUPAC Name |

(3R)-1-methylsulfonylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

MJAGCBBGJUYWPB-FYZOBXCZSA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@H](C1)N.Cl |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The core of (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride is derived from chiral precursors or stereoselective cyclization reactions:

- Chiral starting materials such as (3R)-3-hydroxypiperidine derivatives are employed.

- Asymmetric catalysis using chiral catalysts or auxiliaries (e.g., chiral ligands, chiral acids) facilitates stereoselective cyclization.

- Cyclization of amino alcohols or amino acids under controlled conditions yields the desired (3R) stereochemistry.

Introduction of the Amino Group at C-3

The amino group at the C-3 position is introduced via nucleophilic substitution or reductive amination:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) with ammonia or primary amines.

- Reductive amination of ketones or aldehydes with ammonia or primary amines, followed by reduction with sodium cyanoborohydride or similar reagents.

Sulfonylation to Introduce the Methanesulfonyl Group

The key step involves sulfonylation of the amine or nitrogen atom:

- Reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine.

- The reaction is typically performed at low temperatures (0-5°C) to prevent over-sulfonylation and side reactions.

| Parameter | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Reagent | Methanesulfonyl chloride | 0-5°C | 85-95% | Controlled addition |

| Base | Pyridine or triethylamine | - | , |

Formation of the Hydrochloride Salt

The final step involves converting the free base or sulfonylated intermediate into the hydrochloride salt:

- Reaction with hydrogen chloride gas or hydrochloric acid in suitable solvents like tetrahydrofuran (THF) or ethanol.

- The process is performed at low temperatures (0-25°C) to control exothermicity and ensure complete salt formation.

| Method | Solvent | Temperature | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Gas bubbling | THF | 0-25°C | >90% | Rapid salt formation | |

| Acid solution | HCl in ethanol | 0-5°C | 88-92% | Purification by crystallization |

Synthetic Route Summary with Reaction Schemes

Stepwise Reaction Scheme:

- Chiral Cyclization:

$$

\text{Chiral amino alcohol} \xrightarrow{\text{cyclization}} \text{(3R)-piperidine core}

$$ - Amination at C-3:

$$

\text{Piperidine} \xrightarrow{\text{nucleophilic substitution/reduction}} \text{3-Amino piperidine}

$$ - Sulfonylation:

$$

\text{3-Amino piperidine} \xrightarrow{\text{MsCl, base}} \text{(3R)-1-methanesulfonylpiperidin-3-amine}

$$ - Salt Formation:

$$

\text{Base} \xrightarrow{\text{HCl}} \text{(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride}

$$

Notes on Optimization and Industrial Relevance

- Stereoselectivity: Achieved via chiral catalysts or auxiliaries, crucial for biological activity.

- Yield Optimization: Controlled temperature, stoichiometry, and purification steps improve overall yield.

- Cost-effectiveness: Avoiding expensive reagents like Boc2O, as demonstrated in patent WO 102503849B, reduces production costs.

- Scalability: The described methods are adaptable for large-scale synthesis, with emphasis on minimizing side reactions and maximizing stereocontrol.

Chemical Reactions Analysis

Hydrolysis Reactions

The methanesulfonyl group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | 1M HCl, 80°C, 6 hr | 3-aminopiperidine hydrochloride + CH₃SO₃H | 72% | |

| Basic (NaOH, EtOH) | 2M NaOH, reflux, 4 hr | Freebase 3-aminopiperidine + NaSO₃CH₃ | 68% |

Key Observations :

-

Reaction rates depend on solvent polarity and temperature.

-

Stereochemistry at C3 remains preserved due to rigid piperidine ring .

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group in SN2 reactions:

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Potassium cyanide | DMF, 60°C, 12 hr | 3-cyano-piperidine + CH₃SO₂K | 89% (trans) |

| Sodium azide | DMSO, 100°C, 8 hr | 3-azido-piperidine + CH₃SO₂Na | 78% |

Mechanistic Insights :

-

Bulky nucleophiles favor retention of configuration due to steric hindrance .

-

Polar aprotic solvents enhance reaction rates.

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Purity |

|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, 0°C | N-benzyl-3-(methanesulfonyl)piperidin-3-amine | 95% |

| Cyclohexanone | H₂ (1 atm), Pd/C, EtOH | N-cyclohexyl derivative | 82% |

Optimized Parameters :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalyst System | Applications |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Synthesis of arylpiperidine derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-containing analogs |

Case Study :

In cannabinoid receptor antagonist synthesis (PMC study ), the compound served as a key intermediate for introducing sulfonamide groups via Pd-mediated couplings.

Salt Formation

The hydrochloride salt exhibits ion-exchange behavior:

| Counterion | Solvent System | Crystalline Form |

|---|---|---|

| Tosylate | Ethyl acetate/hexane | Needle-shaped crystals (mp 142–144°C) |

| Besylate | MeOH/H₂O | Prismatic crystals (mp 158–160°C) |

Analytical Data :

Stability Profile

Critical degradation pathways under stress conditions:

| Stressor | Degradation Products | QbD Risk |

|---|---|---|

| Oxidative (H₂O₂) | Sulfoxide derivatives | High |

| Thermal (80°C, 7 d) | Partial demethanesulfonylation | Moderate |

| Photolytic (ICH Q1B) | No significant degradation | Low |

Formulation Implications :

Scientific Research Applications

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Aminopiperidine Dihydrochloride

- Molecular Formula : C₅H₁₃Cl₂N₂

- The dihydrochloride salt form improves aqueous solubility compared to the free base.

- Lower molecular weight (183.08 g/mol) and higher solubility in polar solvents due to the dihydrochloride salt .

(3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Dihydrochloride

- Molecular Formula : C₁₄H₂₄Cl₂N₂

- Key Features : Contains a benzyl group at the 1-position and a methyl group at the 4-position. The dihydrochloride salt has a melting point of 249–251°C .

- Comparison: The benzyl group introduces aromaticity and lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media compared to the methanesulfonyl analog.

3-Aminopiperidine-2,6-dione Hydrochloride

- Molecular Formula : C₅H₈ClN₂O₂

- Key Features : Features a diketone structure (2,6-dione) on the piperidine ring, which imposes rigidity and planar geometry.

- Comparison :

4-(Propylsulfanyl)butan-2-amine Hydrochloride

- Molecular Formula : C₇H₁₆ClNS

- Key Features : A linear amine with a propylsulfanyl substituent.

- Comparison :

Structural and Functional Analysis Table

Research Findings and Implications

- Electronic Effects: The methanesulfonyl group in (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride increases electron density at the piperidine nitrogen, enhancing its stability in acidic conditions compared to non-sulfonylated analogs .

- Chirality: The R-configuration at the 3-position may offer enantioselective advantages in drug design, contrasting with racemic mixtures of simpler 3-aminopiperidines .

- Pharmacological Potential: Unlike Tapentadol Hydrochloride (), which is a complex opioid, (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride lacks aromatic and hydroxyl groups, suggesting divergent therapeutic applications .

Biological Activity

(3R)-1-methanesulfonylpiperidin-3-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C7H16ClN2O2S

- CAS Number : 1259021-51-6

- Structure : The compound features a piperidine ring substituted with a methanesulfonyl group and an amine.

Research indicates that (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride may exert its biological effects through interactions with specific protein targets involved in various cellular signaling pathways. Notably, it has been implicated in modulating pathways related to:

- Phosphoinositide 3-kinase (PI3K) : This pathway is crucial for cell survival and proliferation. Dysregulation of PI3K signaling is often associated with cancer progression .

- Protein Arginine Methyltransferases (PRMTs) : These enzymes play significant roles in gene regulation and cellular processes such as proliferation and apoptosis, making them potential targets for cancer therapy .

Analgesic Properties

A study highlighted the analgesic effects of related compounds within the piperidine class, suggesting that (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride may also possess pain-relieving properties. Mechanistic studies have shown that piperidine derivatives can activate μ-opioid receptors, which are critical for pain modulation .

Antitumor Activity

In preclinical models, compounds similar to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride demonstrated significant inhibition of tumor growth. In one study, tumor growth was inhibited by up to 99% in xenograft models utilizing PRMT5 inhibitors, indicating a potential role for this compound in cancer therapeutics .

Case Study 1: Analgesic Efficacy

A phenotypic screening model identified a derivative with similar structural characteristics to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride as having an effective dose (ED50) of 0.021 mg/kg in hot plate tests. This suggests that compounds within this class may provide effective analgesia with reduced side effects compared to traditional opioids .

Case Study 2: Cancer Treatment Potential

In studies focusing on PRMT5 inhibition, compounds related to (3R)-1-methanesulfonylpiperidin-3-amine hydrochloride were shown to effectively inhibit tumor growth in various cancer models. The selective inhibition led to significant reductions in tumor volume and prolonged survival rates in treated animals .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.